BMS-345541, chemically known as 4(2′-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline, is a potent and selective inhibitor of IκB kinase (IKK). [] It acts as an allosteric inhibitor, binding to IKK at a site distinct from the substrate-binding site. [] BMS-345541 exhibits a higher affinity for IKK-2 (IC50 = 0.3 µM) compared to IKK-1 (IC50 = 4 µM). [] In scientific research, BMS-345541 serves as a valuable tool to investigate the role of IKK and downstream NF-κB signaling in various cellular processes.
Mechanism of Action
BMS-345541 selectively inhibits the catalytic subunits of IKK, primarily IKK-2, by binding to an allosteric site. [] This binding affects the active sites of IKK subunits, consequently inhibiting the phosphorylation of IκBα. [] As phosphorylation is crucial for IκBα degradation, BMS-345541 effectively prevents the release and nuclear translocation of NF-κB, ultimately blocking NF-κB-dependent gene transcription. []
Applications
Cancer: BMS-345541 has demonstrated anti-tumor activity in various cancer models, including melanoma, breast cancer, prostate cancer, and multiple myeloma. [, , , ] Studies have shown its effectiveness in inhibiting tumor cell proliferation, inducing apoptosis, suppressing metastasis, and sensitizing cancer cells to chemo- and radiotherapy. [, , , ]
Inflammation: BMS-345541 exhibits potent anti-inflammatory effects in various models of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and asthma. [, , ] It effectively reduces inflammatory cytokine production, leukocyte infiltration, and tissue damage. [, ]
Immune Responses: BMS-345541 has been investigated for its immunosuppressive effects, particularly in the context of organ transplantation. [] It has shown promise in augmenting graft survival by suppressing T-cell proliferation and cytokine production. []
Cell Cycle Regulation: BMS-345541 affects multiple cell cycle transitions, including mitotic entry, progression through mitosis, and cytokinesis. [] It also modulates the activity of transcription factors like FOXO3a, which contributes to its anti-tumor effects. []
Related Compounds
Curcumin
Compound Description: Curcumin is a natural polyphenol found in turmeric. It is known for its anti-inflammatory and anti-cancer properties. Curcumin inhibits the activation and nuclear translocation of p65-NF-κB, similar to Calebin A and BMS-345541. []
BAY 11-7082
Compound Description: BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation, effectively blocking the NF-κB pathway. []
MLN120B
Compound Description: MLN120B is an IKKβ inhibitor that affects neutrophil levels in mice but does not significantly impact peripheral blood lymphocyte numbers. []
Temozolomide
Compound Description: Temozolomide is an alkylating agent used in chemotherapy, particularly for certain brain tumors. It exhibits antitumor activity by inhibiting both NF-κB and extracellular signal-regulated kinase (ERK) activity. []
Relevance: Temozolomide and BMS-345541 converge on the inhibition of NF-κB activity, although they achieve this through distinct mechanisms. Temozolomide's action involves DNA alkylation, while BMS-345541 directly inhibits IKK. []
Bortezomib
Compound Description: Bortezomib is a proteasome inhibitor used in chemotherapy, particularly for multiple myeloma. It induces apoptosis in cancer cells by inhibiting the proteasomal degradation of proteins, including those involved in cell cycle regulation and apoptosis. []
Relevance: Although both Bortezomib and BMS-345541 demonstrate antitumor activity, their mechanisms of action differ. Bortezomib targets the proteasome, a cellular complex responsible for protein degradation, while BMS-345541 specifically inhibits IKK. []
Mitoxantrone
Compound Description: Mitoxantrone is an anthracenedione antineoplastic agent used in chemotherapy, primarily for certain leukemias and lymphomas. It functions as a topoisomerase II inhibitor, interfering with DNA replication and repair, ultimately leading to cell death. []
Relevance: Mitoxantrone and BMS-345541 are both chemotherapeutic agents but with distinct targets. Mitoxantrone targets topoisomerase II, an enzyme essential for DNA replication, while BMS-345541 focuses on inhibiting IKK. []
Dexamethasone
Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It binds to the glucocorticoid receptor, modulating gene expression and influencing various cellular processes. []
Relevance: Dexamethasone and BMS-345541 share an anti-inflammatory effect, albeit through distinct mechanisms. Dexamethasone primarily acts by modulating gene expression via the glucocorticoid receptor, while BMS-345541 inhibits NF-κB activation by targeting IKK. []
GX15-070/Obatoclax
Compound Description: GX15-070, also known as Obatoclax, is a small molecule pan-Bcl-2 inhibitor. It antagonizes the function of anti-apoptotic Bcl-2 family proteins, leading to the release of pro-apoptotic factors and induction of apoptosis. []
Relevance: GX15-070 and BMS-345541 both promote apoptosis, but through different mechanisms. GX15-070 targets the Bcl-2 family proteins, key regulators of the intrinsic apoptotic pathway, whereas BMS-345541 inhibits NF-κB, a transcription factor with a broader role in cell survival. []
Mapatumumab
Compound Description: Mapatumumab is a fully human monoclonal antibody that specifically targets TRAIL-R1 (TRAIL receptor 1), also known as death receptor 4. It induces apoptosis by activating the extrinsic apoptotic pathway. []
Relevance: Mapatumumab and BMS-345541 both exhibit anti-cancer activity by promoting apoptosis, but they target different pathways. Mapatumumab activates the extrinsic apoptotic pathway through TRAIL-R1, while BMS-345541 inhibits the NF-κB pathway, which plays a role in cell survival and resistance to apoptosis. []
U0126
Compound Description: U0126 is a selective inhibitor of the mitogen-activated protein kinase kinases MEK1 and MEK2, which are upstream kinases in the ERK signaling pathway. By inhibiting MEK1/2, U0126 blocks the phosphorylation and activation of ERK1/2, thereby interfering with the ERK signaling pathway. [, ]
Relevance: While BMS-345541 targets the NF-κB pathway, U0126 specifically inhibits the ERK signaling pathway. These pathways are both involved in cell proliferation and survival, and inhibiting either pathway can lead to reduced tumor cell growth. [, ]
L-779,450
Compound Description: L-779,450 is a pan-RAF inhibitor. RAF kinases are components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By inhibiting RAF kinases, L-779,450 disrupts the MAPK/ERK pathway and exerts anti-cancer effects. []
Relevance: Both L-779,450 and BMS-345541 demonstrate antitumor activity, but they act on different signaling pathways. L-779,450 targets the MAPK/ERK pathway, while BMS-345541 inhibits the NF-κB pathway. Interestingly, these pathways can crosstalk, and inhibiting one can influence the other. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS 345541 is a cell permeable inhibitor of the IκB kinases IKKα and IKKβ (IC50s = 4 and 0.3 µM). It is without effect against a panel of other serine/threonine and tyrosine kinases at 100 µM. BMS 345541 inhibits signaling through nuclear factor-κB (NF-κB) both in cells and in vivo, showing excellent pharmacokinetics in mice. It blocks joint inflammation and damage in collagen-induced arthritis in mice and induces apoptosis in melanoma cells both in vitro and in vivo. BMS 345541 is used to explore novel roles for IKK phosphorylation and NF-κB signaling.
BML-210 is a dicarboxylic acid diamide comprising suberic (octanedioic) acid coupled to aniline and 1,2-diaminobenzene. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and an antineoplastic agent. It is functionally related to a suberic acid.
Cell-permeable Wnt signaling activator. Induces β-catenin and TCF-dependent transcriptional activity (EC50 = 0.7 μM). Activates Wnt without inhibiting GSK-3β. Shows developmental effects in vivo. Wnt Agonist I is a cell-permeable activator of Wnt signaling that does not inhibit GSK3β (IC50 > 60 µM). It induces nuclear accumulation of β-catenin, increasing transcriptional activity driven by TCF (EC50 = 700 nM) and altering embryonic development. Wnt Agonist I is effective in vivo, decreasing tissue damage and improving renal function after ischemia-reperfusion in rats. BML-284, also known as AMBMP and Wnt agonist 1, is a potent and selective activator of Wnt signaling. It enhances beta-catenin and increases transcript and protein levels of p-gp.
N-Maleoyl-β-alanine (3-maleimidopropanoic acid) is an aliphatic N-substituted maleimide. It is one of the component of the stabilizing solution for EC145 (a folate-targeted vinca alkaloid conjugate) used in rodent pharmacokinetic studies. BMPA Protein Modifier, or 3-Maleimidopropionic acid, contains a maleimide group and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. BMPA is useful for the preparation of protein and antibody conjugates.
BMS-066 is a novel tricyclic inhibitors of IKK2. It is a compound that demonstrats potent in vitro potency, acceptable pharmacokinetic and physicochemical properties, and efficacy when dosed orally in a mouse model of inflammatory bowel disease.
BMPS Crosslinker, also known as 3-Maleimido-propionic NHS ester, is a non-cleavable, water insoluble, heterobifunctional protein crosslinker that is commonly used to crosslink haptens to carrier proteins and enzymes to antibodies. The BMPS crosslinker's NHS ester and maleimide reactive groups react with amino and sulfhydryl moites, respectively. BMPS Crosslinker is useful for making ADCs (antibody drug conjugates).